1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-12-3-9-15(10-4-12)25(23,24)20-11-1-2-16(20)17(22)19-13-5-7-14(21)8-6-13/h3-10,16,21H,1-2,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFPUUYVGWPKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide typically involves the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonylating agent, such as chlorosulfonic acid, under controlled conditions to form the 4-fluorophenyl sulfonyl chloride intermediate.
Coupling with Prolinamide: The intermediate is then reacted with prolinamide in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide has been investigated for its potential biological activities, particularly in the following areas:
- Anticancer Activity : The compound's structure suggests it may interact with specific biological pathways involved in cancer progression. Studies on similar sulfonamide derivatives indicate that modifications such as fluorination can enhance binding affinity to target sites, potentially increasing therapeutic efficacy.
- Enzyme Inhibition : As an organic sulfonamide, this compound may serve as an inhibitor for certain enzymes, making it a candidate for drug development targeting diseases where enzyme activity plays a critical role .
Pharmaceutical Applications
Given its structural characteristics, this compound may be utilized in the following pharmaceutical applications:
- Lead Compound for Drug Development : The compound's ability to modulate biological pathways positions it as a promising lead in drug discovery efforts aimed at developing new therapeutic agents .
- Research Tool : Due to its unique properties, it can be employed in laboratory research to study various biological processes and mechanisms, contributing to the understanding of disease mechanisms and treatment strategies .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and hydroxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
The following compounds share structural features with 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, enabling comparisons of physicochemical and pharmacological properties:
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bromophenyl () or non-halogenated analogues .
- Biological Activity : While ezetimibe and SCH58235 are cholesterol inhibitors, the target compound’s sulfonamide and hydroxyphenyl groups suggest possible protease or kinase inhibition, akin to BACE1 inhibitors () .
Pharmacological Potential
- Cholesterol Absorption : Structural alignment with ezetimibe suggests possible interaction with NPC1L1 protein, though potency would depend on substituent optimization .
- Enzyme Inhibition : The sulfonamide group is common in carbonic anhydrase or BACE1 inhibitors (). Docking studies could assess binding to these targets .
- Metabolic Profile : Compared to SCH48461, the prolinamide structure may reduce first-pass metabolism, enhancing bioavailability .
Biological Activity
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is a synthetic compound characterized by its unique molecular structure, which includes a prolinamide backbone, a sulfonyl group, and a hydroxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound is classified as an organic sulfonamide and proline derivative, which suggests its potential for various biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Fluorophenyl Sulfonyl Intermediate : The sulfonylation of 4-fluorophenyl with a sulfonylating agent (e.g., chlorosulfonic acid) under controlled conditions.
- Coupling with Prolinamide : The intermediate reacts with prolinamide in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane or tetrahydrofuran .
The mechanism of action for this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydroxyphenyl groups are crucial for binding to these targets, potentially modulating their activity and leading to desired biological effects .
Biological Studies and Applications
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways relevant to disease states.
- Therapeutic Potential : Due to its unique structure, it is being explored as a lead compound for drug development targeting specific biological pathways .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds based on their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl, Sulfonyl, Hydroxyphenyl groups | Antimicrobial, Enzyme inhibition |
| 4-Hydroxyphenyl sulfone | Hydroxyphenyl and sulfonyl groups | Moderate antimicrobial activity |
| Bis(4-fluorophenyl) sulfone | Two fluorophenyl groups | Limited therapeutic applications |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Efficacy : A series of compounds structurally related to this prolinamide were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition rates, suggesting potential therapeutic applications in treating infections .
- Dopamine Transporter Inhibition : Research on similar fluorinated compounds has revealed their ability to inhibit dopamine transporters (DAT), which may have implications for treating psychostimulant abuse .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the prolinamide backbone. Key steps include:
- Sulfonylation : Introducing the 4-fluorophenyl sulfonyl group via coupling reactions (e.g., using 4-fluorobenzenesulfonyl chloride under basic conditions).
- Amidation : Coupling the 4-hydroxyphenyl group using carbodiimide-mediated reactions (e.g., EDC/HOBt) to form the N-(4-hydroxyphenyl)prolinamide moiety.
- Intermediates : Key intermediates include the sulfonyl chloride precursor and the hydroxyl-substituted aniline derivative. Reaction purity can be monitored via HPLC or LC-MS, with intermediates characterized by H NMR and FT-IR spectroscopy .
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for sulfonylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) often enhance solubility of intermediates, while controlled pH (via bases like triethylamine) minimizes side reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzyme-mediated approaches may improve regioselectivity. Post-reaction purification via column chromatography or recrystallization is critical for yield enhancement .
Advanced Research Questions
Q. What computational methods are recommended to predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electronic structure and identify reactive sites. Software like Gaussian or ORCA can predict electrostatic potential surfaces for binding pocket compatibility .
- Molecular Dynamics (MD) Simulations : Tools like GROMACS or AMBER simulate ligand-protein interactions over time, assessing stability of hydrogen bonds between the sulfonyl/hydroxyl groups and active-site residues.
- Docking Studies : AutoDock Vina or Schrödinger’s Glide can predict binding poses and affinity scores. Validate predictions with experimental data (e.g., surface plasmon resonance or isothermal titration calorimetry) .
Q. How can contradictory data regarding the compound’s biological activity be resolved through experimental design?
- Methodological Answer :
- Reproducibility Analysis : Implement blinded studies and orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to confirm activity. For instance, discrepancies in IC values may arise from assay-specific interference (e.g., compound aggregation).
- Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile data across studies, accounting for variables like cell line heterogeneity or batch effects in compound synthesis.
- Advanced DoE : Use response surface methodology to systematically vary experimental parameters (e.g., pH, temperature) and identify confounding factors. Cross-validate findings with structural analogs to isolate structure-activity relationships .
Additional Methodological Considerations
- Characterization Challenges : The compound’s sulfonamide and hydroxyl groups may complicate crystallization. Use X-ray diffraction with synchrotron radiation or cryo-electron microscopy for structural elucidation.
- Stability Studies : Assess hydrolytic stability under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies monitored by LC-MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
